

1-Benzylpyridinium-3-carboxylate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Benzylthiazine*

Cat. No.: *B091188*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 1-benzylpyridinium-3-carboxylate. The information is compiled from patent literature, commercial product data, and academic research on related compounds, offering a valuable resource for those in research, development, and drug discovery.

Chemical and Physical Properties

1-Benzylpyridinium-3-carboxylate, a zwitterionic pyridinium betaine, is primarily known for its application as a brightening agent in the electroplating industry.^{[1][2]} Its chemical structure consists of a pyridinium cation with a benzyl group attached to the nitrogen atom and a carboxylate group at the 3-position. This internal salt structure imparts unique solubility characteristics.

General Properties

Property	Value	Source(s)
CAS Number	15990-43-9	[1][3]
Molecular Formula	C13H11NO2	[3][4]
Molecular Weight	213.24 g/mol	[3][4]
Appearance	Clear to Yellowish-Brown or Red Liquid (in aqueous solution)	[1][5]
Odor	Bitter almonds	[5]

Physicochemical Data

Precise experimental data for the pure, isolated zwitterion is scarce in publicly available literature. The compound is typically supplied as a 35-48% aqueous solution.[1][5]

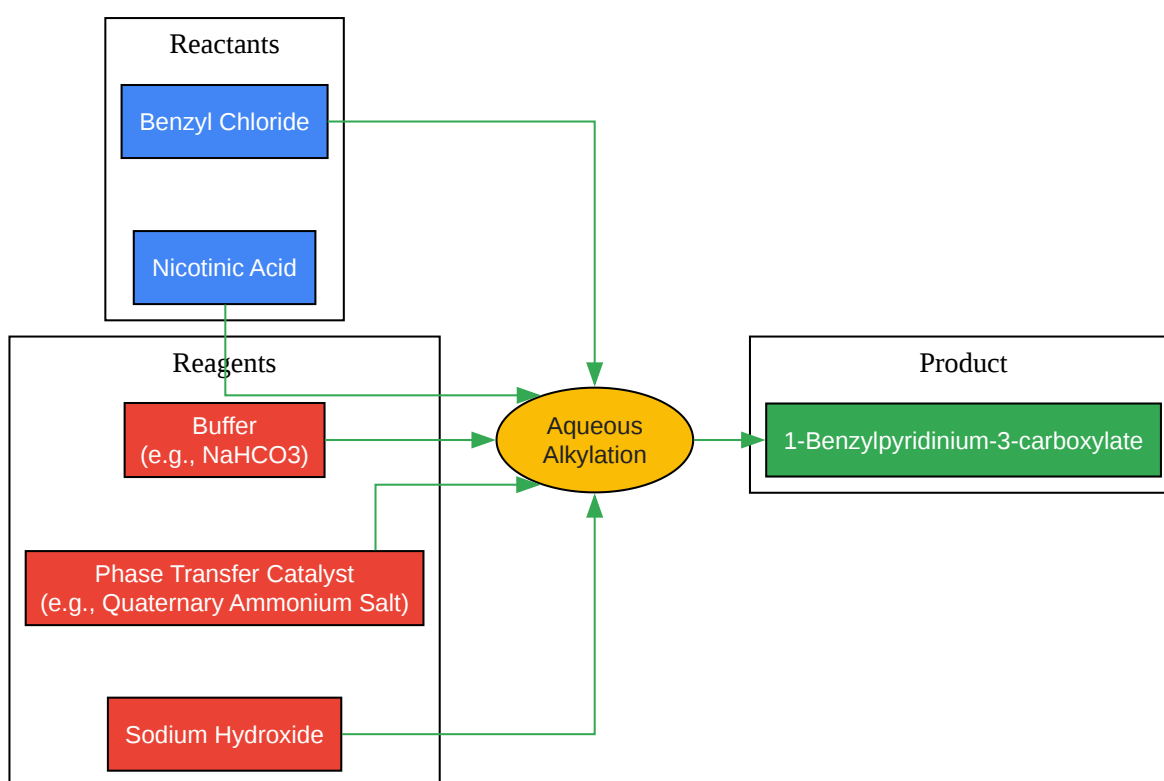
Property	Value	Notes	Source(s)
Density	1.13 - 1.20 g/cm ³ (for aqueous solution)	Varies with concentration.	[1][2][5]
pH	5.0 - 7.0 (of aqueous solution)	[1][5]	
Solubility	Soluble in water in any ratio.	[1][6]	
Refractive Index	~1.625	Data for the related N-Benzyl nicotinate betaine.	[3][6]
Melting Point	Not available		
Boiling Point	Not available		

Note: The lack of reported melting and boiling points for the isolated compound suggests that it may be thermally labile, potentially decomposing before a distinct phase change occurs. The liquid form is likely a concentrated aqueous solution.

Synthesis of 1-Benzylpyridinium-3-carboxylate

The primary synthesis route for 1-benzylpyridinium-3-carboxylate involves the N-alkylation of nicotinic acid (Vitamin B3) with benzyl chloride. This reaction is typically carried out in an aqueous alkaline medium.

General Reaction Scheme



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Caption: Synthesis of 1-benzylpyridinium-3-carboxylate.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on common methodologies found in the patent literature. Researchers should optimize conditions for their specific laboratory setup.

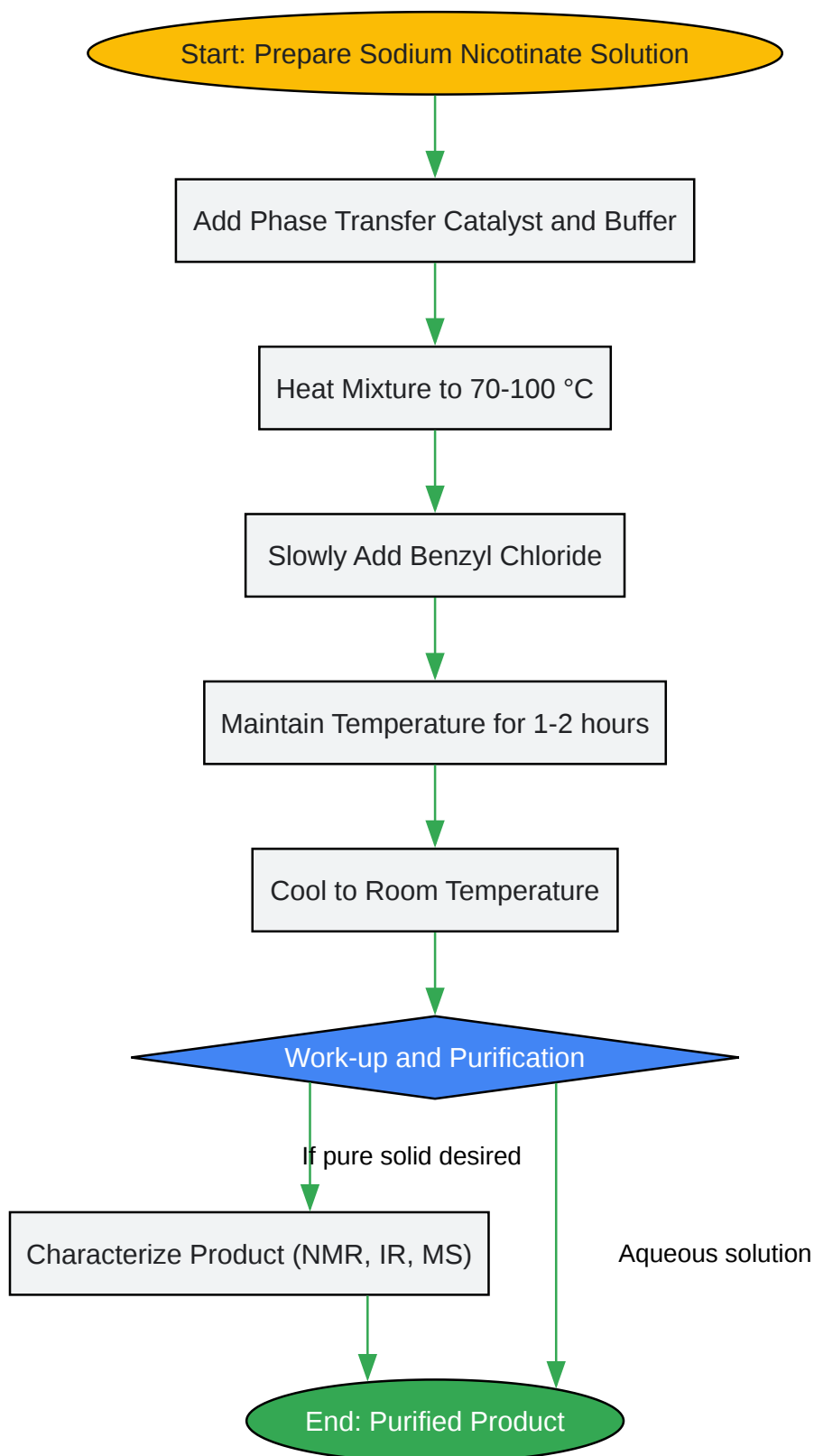
Materials:

- Nicotinic Acid
- Benzyl Chloride
- Sodium Hydroxide
- Deionized Water
- Phase Transfer Catalyst (e.g., tetrabutylammonium bromide)
- Buffer (e.g., sodium bicarbonate)
- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- **Preparation of Sodium Nicotinate Solution:** In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide in deionized water. Carefully add nicotinic acid to the alkaline solution while stirring. The dissolution is exothermic and may require cooling to maintain the desired temperature.
- **Addition of Catalyst and Buffer:** Once the nicotinic acid has fully dissolved to form sodium nicotinate, add the phase transfer catalyst and a suitable buffer to the reaction mixture.
- **N-Alkylation:** Heat the mixture to the desired reaction temperature (typically 70-100 °C). Slowly add benzyl chloride dropwise from the dropping funnel over a period of 1-2 hours. Monitor the reaction temperature closely, as the reaction is exothermic.
- **Reaction Completion:** After the addition of benzyl chloride is complete, maintain the reaction mixture at the set temperature for an additional 1-2 hours to ensure the reaction goes to completion.

- Work-up and Purification (for laboratory scale):
 - Cool the reaction mixture to room temperature.
 - If a pure product is desired, perform an extraction with an appropriate organic solvent to remove any unreacted benzyl chloride and other organic impurities.
 - The aqueous layer containing the product can be further purified by techniques such as column chromatography, though this is not typically performed for industrial applications.
 - For isolation of the solid zwitterion, removal of water under reduced pressure may be attempted, though the thermal stability of the compound should be considered.
- Characterization: The final product should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.



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Caption: Experimental workflow for synthesis and purification.

Spectroscopic and Reactivity Data (Predicted)

As experimental spectroscopic data for 1-benzylpyridinium-3-carboxylate is not readily available in the literature, the following are predictions based on its chemical structure and data from analogous compounds.

Predicted Spectroscopic Data

- ^1H NMR:
 - Aromatic protons of the benzyl group are expected in the range of 7.2-7.5 ppm.
 - Methylene protons ($-\text{CH}_2-$) of the benzyl group are expected as a singlet around 5.5-6.0 ppm.
 - Pyridinium ring protons are expected to be deshielded and appear in the range of 8.0-9.5 ppm.
- ^{13}C NMR:
 - The carboxylate carbon ($-\text{COO}^-$) is expected around 165-175 ppm.
 - Aromatic and pyridinium carbons are expected in the range of 120-150 ppm.
 - The methylene carbon ($-\text{CH}_2-$) is expected around 60-70 ppm.
- IR Spectroscopy:
 - A strong, broad absorption band for the carboxylate group (asymmetric and symmetric stretching) is expected around $1600\text{-}1650\text{ cm}^{-1}$ and $1300\text{-}1400\text{ cm}^{-1}$, respectively.
 - C-H stretching vibrations for the aromatic and methylene groups are expected around $3000\text{-}3100\text{ cm}^{-1}$ and $2850\text{-}2950\text{ cm}^{-1}$, respectively.
 - Aromatic C=C and C=N stretching vibrations are expected in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Chemical Reactivity

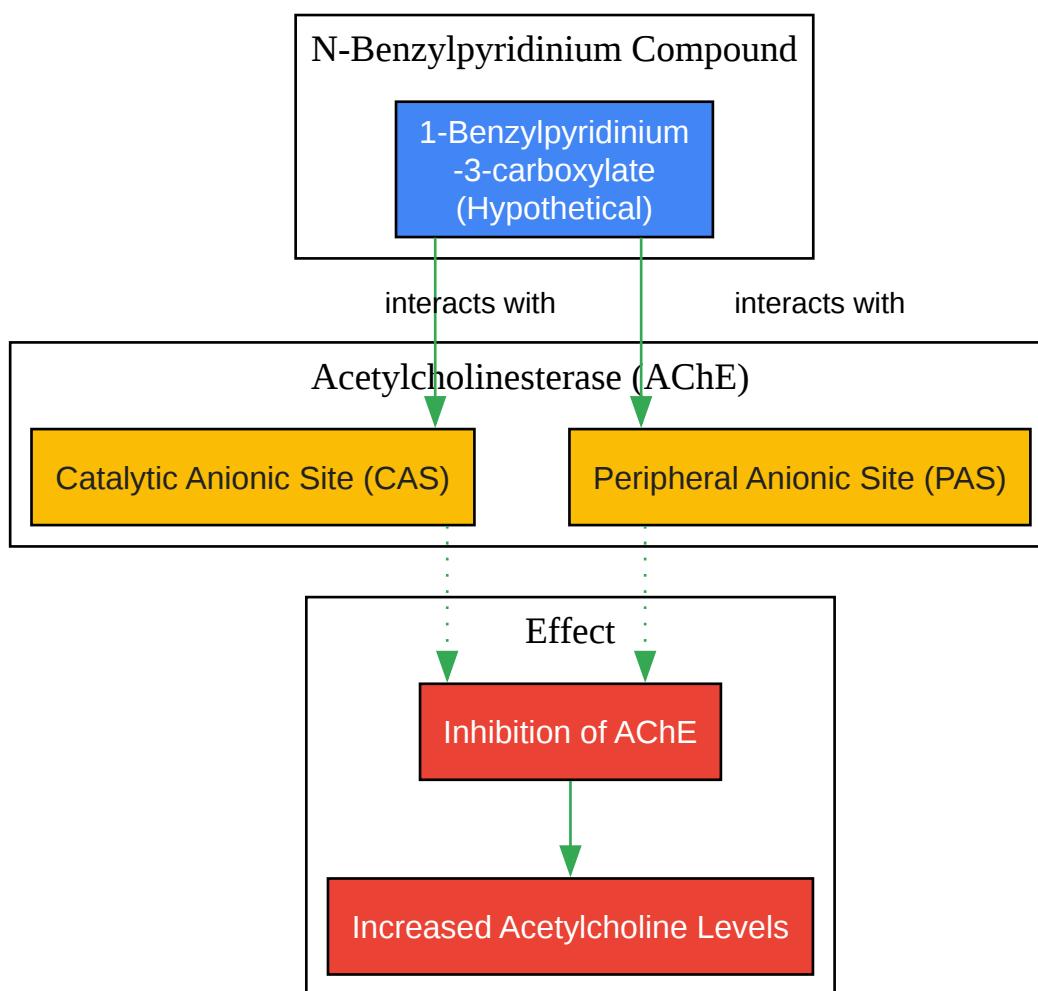
- **Zwitterionic Nature:** As a zwitterion, it possesses both a positive and a negative charge within the same molecule, influencing its solubility and reactivity. It is soluble in polar solvents like water and likely insoluble in nonpolar organic solvents.
- **Thermal Stability:** The thermal stability of pyridinium carboxylates can be limited. Decomposition may occur at elevated temperatures, potentially through decarboxylation or cleavage of the benzyl group.
- **Reactivity of the Carboxylate Group:** The carboxylate group can potentially participate in reactions typical of carboxylates, such as esterification under acidic conditions, although the zwitterionic nature may complicate this.
- **Reactivity of the Pyridinium Ring:** The pyridinium ring is an electron-deficient aromatic system, making it susceptible to nucleophilic attack under certain conditions.

Biological Activity and Potential Applications in Drug Development

While the primary industrial use of 1-benzylpyridinium-3-carboxylate is in electroplating, the N-benzylpyridinium moiety is of interest in medicinal chemistry.

Acetylcholinesterase (AChE) Inhibition

Compounds containing a substituted N-benzylpyridinium core have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease.^[7] The positively charged pyridinium ring can interact with the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme.



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Caption: Hypothetical AChE inhibition pathway.

The 1-benzylpyridinium-3-carboxylate molecule possesses the key structural features—a benzyl group and a cationic pyridinium ring—that could enable it to act as an AChE inhibitor. However, to the best of our knowledge, its specific activity in this regard has not been reported in the scientific literature. This presents a potential area for future research.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for 1-benzylpyridinium-3-carboxylate is readily available. However, based on safety data for related pyridinium salts, the following precautions are recommended:

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety goggles, and a lab coat when handling the compound.
- **Ventilation:** Use in a well-ventilated area to avoid inhalation of any potential vapors or aerosols.
- **Skin and Eye Contact:** Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Pyridinium salts can be irritating to the skin and eyes.
- **Ingestion:** Do not ingest. If swallowed, seek medical attention immediately.
- **Storage:** Store in a cool, dry, well-ventilated place in a tightly sealed container.

Future Research Directions

Significant gaps exist in the scientific literature regarding the detailed chemical and biological properties of 1-benzylpyridinium-3-carboxylate. Future research efforts could focus on:

- **Isolation and Characterization:** Development of a robust protocol for the isolation of the pure zwitterion and its full characterization using modern analytical techniques (NMR, IR, MS, X-ray crystallography).
- **Thermal Analysis:** A thorough investigation of its thermal stability and decomposition pathways using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
- **Biological Screening:** Evaluation of its biological activity, particularly as an acetylcholinesterase inhibitor, given the known activity of related compounds.
- **Toxicological Studies:** A comprehensive toxicological assessment to establish a detailed safety profile.

This guide serves as a foundational document for researchers and professionals interested in 1-benzylpyridinium-3-carboxylate. While its industrial application is established, its potential in other scientific domains, particularly medicinal chemistry, remains an open and intriguing area for exploration.

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